Cas no 867165-49-9 (8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine)
![8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/867165-49-9x500.png)
8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine
- 867165-49-9
- SCHEMBL401226
- 8-Chloro-3-(3-methylene-cyclobutyl)-imidazo[1,5-alpha]pyrazine
- RLEXCWASAGYXPF-UHFFFAOYSA-N
- 8-chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine
- 8-chloro-3-(3-methylenecyclobutyl)imidazo[1,5-alpha]pyrazine
- 8-chloro-3-(3-methylene-cyclobutyl)-imidazo[1,5-a]pyrazine
- DB-197565
-
- インチ: InChI=1S/C11H10ClN3/c1-7-4-8(5-7)11-14-6-9-10(12)13-2-3-15(9)11/h2-3,6,8H,1,4-5H2
- InChIKey: RLEXCWASAGYXPF-UHFFFAOYSA-N
- ほほえんだ: C=C1CC(C1)C2=NC=C3N2C=CN=C3Cl
計算された属性
- せいみつぶんしりょう: 219.0563250g/mol
- どういたいしつりょう: 219.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30.2Ų
8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002911-1g |
8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine |
867165-49-9 | 95% | 1g |
$743.04 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744578-1g |
8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine |
867165-49-9 | 98% | 1g |
¥7150.00 | 2024-04-27 |
8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazineに関する追加情報
Professional Introduction to 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine (CAS No. 867165-49-9)
8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine, identified by its CAS number 867165-49-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.
The molecular structure of 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine incorporates a chloro substituent at the 8-position and a 3-methylenecyclobutyl group at the 3-position of the imidazopyrazine core. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions, making it a valuable scaffold for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological profiles. The imidazopyrazine scaffold has been particularly studied for its potential in modulating various biological pathways, including those involved in inflammation, cancer, and infectious diseases. The introduction of the chloro group and the 3-methylenecyclobutyl moiety in 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine is designed to optimize its binding affinity and selectivity towards target enzymes and receptors.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes critical for cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Preliminary studies have suggested that 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine exhibits inhibitory effects on several kinases, including Janus kinases (JAKs) and tyrosine kinases. These findings are particularly intriguing given the success of kinase inhibitors in treating conditions such as leukemia and rheumatoid arthritis.
The synthesis of 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro substitution at the 8-position is achieved through electrophilic aromatic substitution reactions, while the introduction of the 3-methylenecyclobutyl group typically involves ring-closing metathesis or other cycloaddition reactions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
Advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key structural features that contribute to its activity. For instance, computational studies have suggested that the chloro group and the methylenecyclobutyl moiety are critical for binding to kinase active sites, providing insights into how to optimize the compound's potency.
In addition to its potential as a kinase inhibitor, 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine has shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disease and neurodegenerative disorders. By modulating inflammatory pathways, this compound may offer a new approach to treating these conditions.
The development of novel drug candidates often involves rigorous testing in preclinical models before moving to human clinical trials. Preclinical studies typically assess a compound's toxicity, pharmacokinetics, and pharmacodynamics. The results from these studies provide valuable information about whether a drug candidate is safe enough and effective enough to proceed with human testing. For 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine, ongoing preclinical research aims to elucidate its mechanism of action and determine optimal dosing regimens.
The impact of this research extends beyond academic circles. Pharmaceutical companies are increasingly interested in licensing compounds with novel structures and mechanisms of action. The unique properties of 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine make it an attractive candidate for further development by industry partners seeking to address unmet medical needs. Collaborative efforts between academic researchers and industry scientists can accelerate the translation of laboratory discoveries into viable therapeutics.
In conclusion, 8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine (CAS No. 867165-49-9) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse biological activities position it as a promising candidate for treating various diseases. As research continues to uncover new therapeutic applications for this compound, it holds great potential for improving human health outcomes.
867165-49-9 (8-chloro-3-(3-methylenecyclobutyl)-Imidazo[1,5-a]pyrazine) 関連製品
- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)
- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 2227793-43-1(rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2171963-66-7(3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)
- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)
- 16427-44-4(2-Methoxymethyl Methansulfonate)




